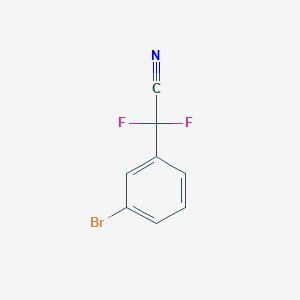
2-(3-bromophenyl)-2,2-difluoroacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-bromophenyl)-2,2-difluoroacetonitrile” is an organic molecule that contains a bromophenyl group, a difluoroacetonitrile group, and a phenyl group. The presence of these groups could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and difluoroacetonitrile groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromophenyl and difluoroacetonitrile groups. The bromine atom is a good leaving group, which could make this compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could increase the compound’s density and boiling point .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Bonding
The compound 2-(3-bromophenyl)-2,2-difluoroacetonitrile, similar to its related compound 2-bromobenzaldehyde cyanohydrin, exhibits specific bond lengths and angles. In 2-bromobenzaldehyde cyanohydrin, an intermolecular hydrogen bond between the hydroxy group and the nitrile N atom forms extended hydrogen-bonded chains, a property that might be relevant in the study of 2-(3-bromophenyl)-2,2-difluoroacetonitrile as well (Betz, Betzler, & Klüfers, 2007).
Synthesis and Photoluminescence
The compound has applications in the synthesis of photoluminescent materials. A derivative, 2-(4-bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile, was used to create α,β-diarylacrylonitrile derivatives with both a biphenyl group and a triphenylamine unit, exhibiting green fluorescence and good thermal stability (Li et al., 2011).
Antipathogenic Activity
Thiourea derivatives including 2-bromophenyl have shown significant antipathogenic activity against bacterial strains known for their ability to grow in biofilms. This suggests potential use in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Organic Synthesis
2-(3-Bromophenyl)-2,2-difluoroacetonitrile and related compounds are valuable in organic synthesis. For instance, a reaction involving 2-(2-bromophenyl)acetonitrile led to the creation of a thiophene-fused polycyclic π-conjugated skeleton, showcasing its utility in synthesizing complex organic structures (Zhang et al., 2020).
Derivatization in Chromatography
The compound plays a role in derivatization for chromatographic analysis. For example, 4'-bromophenacyl trifluoromethanesulfonate, related to bromophenyl derivatives, was used for derivatization of carboxylic acids before high-performance liquid chromatography, indicating potential application in analytical chemistry (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Environmental and Health Impact
Bromophenols, which are structurally related to 2-(3-bromophenyl)-2,2-difluoroacetonitrile, have been studied for their environmental impact and potential health effects. For instance, the oxidation of bromophenols during water treatment with potassium permanganate has been explored, which could be relevant in understanding the environmental interactions of bromophenyl derivatives (Jiang et al., 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the targets are typically transition metal catalysts, such as palladium .
Mode of Action
In the context of SM cross-coupling reactions, 2-(3-bromophenyl)-2,2-difluoroacetonitrile may interact with its targets through a two-step process: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the palladium catalyst to form a new Pd–C bond. Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially be involved in the formation of carbon–carbon bonds . This process is crucial in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .
Pharmacokinetics
Compounds with similar structures have been studied . These studies could provide insights into the potential ADME properties of 2-(3-bromophenyl)-2,2-difluoroacetonitrile.
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds . This could result in the synthesis of complex organic molecules from simpler precursors .
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other organic compounds, or it could have applications in fields like medicinal chemistry, depending on its biological activity .
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-2,2-difluoroacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIOGAKTOAKYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2,2-difluoroacetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride](/img/structure/B6142008.png)
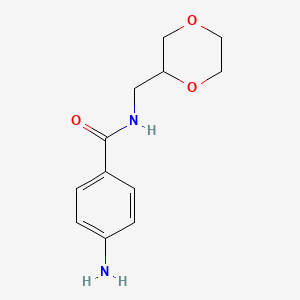

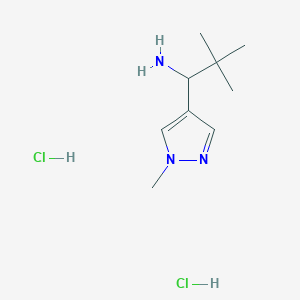

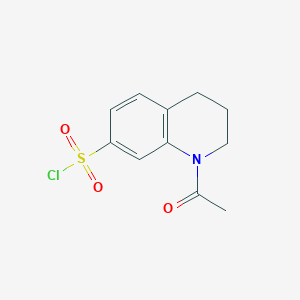
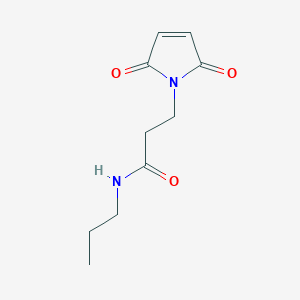
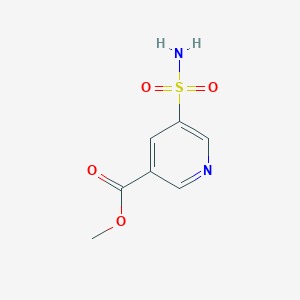
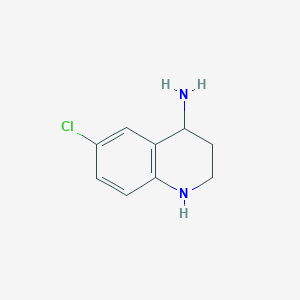
![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)
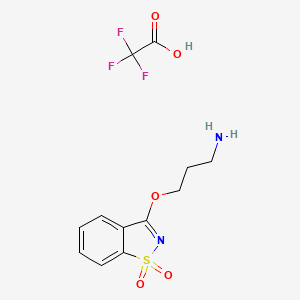

![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)
![2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid](/img/structure/B6142103.png)